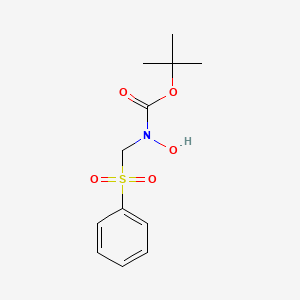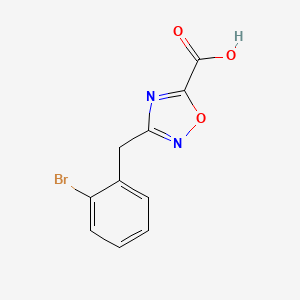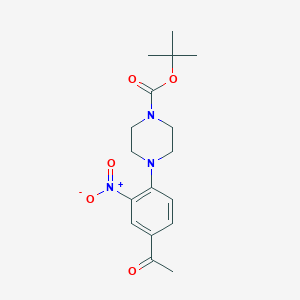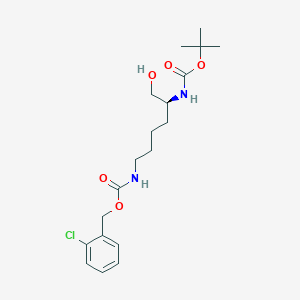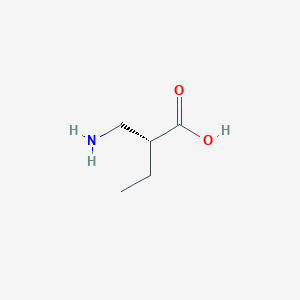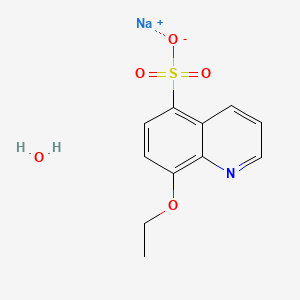
4-(3,4-Dimethoxyphenyl)-2-hydroxybenzoic acid
Overview
Description
“4-(3,4-Dimethoxyphenyl)-2-hydroxybenzoic acid” is an aromatic acid that has antimicrobial properties . It is used as a food additive for the preservation of meat and poultry . The 3,4-dimethoxyphenyl group in this molecule is an intramolecular hydrogen acceptor .
Synthesis Analysis
The synthesis of “this compound” involves decarboxylation in water . The decarboxylic reaction temperature is controlled at 0 ℃-40 ℃, preferred 15 ℃-20 ℃ . The decarboxylic reaction time was controlled at 1.5-4 hour, preferred 3 hours .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C10H12O4 . The structure contains a benzene ring conjugated to a propanoic acid .Chemical Reactions Analysis
The 3,4-dimethoxyphenyl group in this molecule allows it to undergo transfer reactions with other molecules, such as protocatechuic acid and lignin . It also reacts with formaldehyde in the presence of acid to give an isochromanone .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 96-98 °C . It is a white to beige powder . The molecular weight is 196.2 g/mol .Scientific Research Applications
Polymerization Potential
4-(3,4-Dimethoxyphenyl)-2-hydroxybenzoic acid and its derivatives have been studied for their potential in polymerization processes. For example, enzymatic oxidative polymerization using oxidoreductases has been explored for derivatives like 4-hydroxybenzoic acid and syringic acid (Ikeda et al., 1998). These studies focus on the formation of poly(phenylene oxide)s, which have applications in various industrial sectors due to their thermal stability and mechanical properties.
Antioxidant and Radical Scavenging Properties
The antioxidant and radical scavenging properties of hydroxy phenyl derivatives, including compounds similar to this compound, have been extensively studied. These compounds exhibit significant antioxidant activity and could have implications in food preservation, pharmaceuticals, and cosmetic products (Kucukoglu & Nadaroğlu, 2014).
Anti-sickling, Analgesic, and Anti-inflammatory Properties
Research has also been conducted on the medicinal properties of similar compounds, particularly their anti-sickling, analgesic, and anti-inflammatory effects. Studies indicate that these compounds may have potential in managing conditions like sickle cell disease (Gamaniel et al., 2000).
Application in Synthesis
This compound and its derivatives have been used in various synthetic processes. For instance, they serve as intermediates in the synthesis of compounds for treating hyperproliferative disorders, inflammation, and cancer (Kucerovy et al., 1997). They also play a role in the synthesis of high molecular weight polyesters and copolyesters, which are important in the production of plastics and other materials (Kricheldorf & Schwarz, 1984).
Electrochemical Applications
The compound's derivatives have been studied in the context of electrochemical applications. For example, research on the electrochemical oxidation of aromatic ethers includes derivatives of this compound. These studies have implications for developing new electrochemical methods and materials (Carmody et al., 1980).
Antimicrobial Activity
Compounds derived from this compound have been synthesized and evaluated for their antimicrobial properties, showing potential activity against various strains of bacteria and fungi (Mohana, 2013).
Metabolic Studies
Metabolic studies involving compounds related to this compound have been conducted, exploring their biotransformation and potential as drug metabolites (Jewell et al., 2007).
Mechanism of Action
Target of Action
A structurally similar compound, 3-(3,4-dimethoxyphenyl)propanoic acid, has been reported to interact with the aromatic-amino-acid aminotransferase .
Mode of Action
It’s worth noting that compounds with similar structures have been reported to exhibit monoamine oxidase inhibitory activity .
Biochemical Pathways
It’s worth noting that similar compounds have been reported to affect apoptosis, proliferation, and histone deacetylase (hdac) activity in ht-29 colorectal cancer cells .
Pharmacokinetics
It’s worth noting that similar compounds have been reported to have various pharmacokinetic properties .
Result of Action
It’s worth noting that similar compounds have been reported to have effects on apoptosis, proliferation, and histone deacetylase (hdac) activity in ht-29 colorectal cancer cells .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
4-(3,4-Dimethoxyphenyl)-2-hydroxybenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to affect histone deacetylase (HDAC) activity, which is crucial for regulating gene expression and chromatin structure . The compound’s interactions with HDAC and other biomolecules can influence various biochemical pathways, making it a valuable tool for studying cellular processes.
Cellular Effects
The effects of this compound on cells are diverse and significant. In colorectal cancer cells, for example, it has been shown to induce apoptosis and inhibit cell proliferation . These effects are mediated through its impact on HDAC activity, which in turn affects gene expression and cellular metabolism. Additionally, the compound can influence cell signaling pathways, further modulating cellular functions and responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the inhibition of HDAC, leading to changes in gene expression and chromatin structure . This inhibition can result in the activation or repression of specific genes, thereby influencing cellular processes such as apoptosis, proliferation, and differentiation. The compound’s ability to bind to HDAC and other biomolecules is central to its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For instance, prolonged exposure to the compound may lead to sustained inhibition of HDAC activity, resulting in long-term changes in gene expression and cellular behavior. Understanding these temporal effects is crucial for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as the induction of apoptosis and inhibition of tumor growth . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Studies in animal models can provide valuable insights into the compound’s dosage-dependent effects and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and influence metabolic flux . The compound’s effects on metabolite levels and metabolic pathways can provide insights into its potential therapeutic applications and mechanisms of action. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within specific cellular compartments can influence its activity and effects. Studying the transport and distribution of the compound can provide insights into its pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biological effects. Understanding the subcellular localization of the compound can provide insights into its mechanisms of action and potential therapeutic applications.
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-19-13-6-4-10(8-14(13)20-2)9-3-5-11(15(17)18)12(16)7-9/h3-8,16H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRNWPNPULHUNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40690843 | |
| Record name | 3-Hydroxy-3',4'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40690843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261925-74-9 | |
| Record name | 3-Hydroxy-3',4'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40690843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



